molecular formula C9H11NO3 B2473817 3-(Ethoxycarbonyl)-2-methylpyridine 1-oxide CAS No. 31181-61-0

3-(Ethoxycarbonyl)-2-methylpyridine 1-oxide

Cat. No.: B2473817
CAS No.: 31181-61-0
M. Wt: 181.191
InChI Key: QTQNOBVKWYIKMP-UHFFFAOYSA-N
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Description

3-(Ethoxycarbonyl)-2-methylpyridine 1-oxide is an organic compound that belongs to the class of pyridine N-oxides This compound is characterized by the presence of an ethoxycarbonyl group attached to the third position of the pyridine ring and a methyl group at the second position The N-oxide functionality is located at the nitrogen atom of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Ethoxycarbonyl)-2-methylpyridine 1-oxide typically involves the oxidation of 3-(Ethoxycarbonyl)-2-methylpyridine. One common method is the use of m-chloroperbenzoic acid (m-CPBA) as the oxidizing agent. The reaction is carried out in a solvent such as dichloromethane (DCM) at low temperatures (0°C) followed by stirring at room temperature overnight . The reaction mixture is then poured into ice water to precipitate the product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale oxidation reactions using similar reagents and conditions as in laboratory synthesis. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-(Ethoxycarbonyl)-2-methylpyridine 1-oxide can undergo various chemical reactions, including:

    Oxidation: The N-oxide functionality can participate in further oxidation reactions.

    Reduction: The N-oxide can be reduced back to the corresponding pyridine.

    Substitution: The ethoxycarbonyl and methyl groups can be involved in substitution reactions.

Common Reagents and Conditions

    Oxidation: m-CPBA is commonly used for the initial oxidation to form the N-oxide.

    Reduction: Reducing agents such as zinc and acetic acid can be used to convert the N-oxide back to the pyridine.

    Substitution: Various nucleophiles can be used to substitute the ethoxycarbonyl or methyl groups under appropriate conditions.

Major Products Formed

    Oxidation: Further oxidation can lead to the formation of more oxidized pyridine derivatives.

    Reduction: The major product is 3-(Ethoxycarbonyl)-2-methylpyridine.

    Substitution: Depending on the nucleophile used, substituted pyridine derivatives are formed.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-(Ethoxycarbonyl)-2-methylpyridine 1-oxide involves its ability to participate in redox reactions due to the presence of the N-oxide functionality. This allows it to act as an oxidizing or reducing agent in various chemical processes. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Ethoxycarbonyl)-2-methylpyridine 1-oxide is unique due to its specific substitution pattern on the pyridine ring and the presence of the N-oxide functionality. This combination of features provides distinct reactivity and potential for diverse applications in various scientific fields.

Properties

IUPAC Name

ethyl 2-methyl-1-oxidopyridin-1-ium-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO3/c1-3-13-9(11)8-5-4-6-10(12)7(8)2/h4-6H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTQNOBVKWYIKMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C([N+](=CC=C1)[O-])C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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